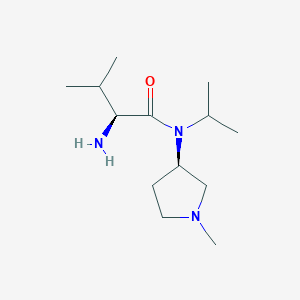

(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide

CAS No.:

Cat. No.: VC13466014

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27N3O |

|---|---|

| Molecular Weight | 241.37 g/mol |

| IUPAC Name | (2S)-2-amino-3-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide |

| Standard InChI | InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3/t11-,12+/m1/s1 |

| Standard InChI Key | RIGURTVBDABWNJ-NEPJUHHUSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N([C@@H]1CCN(C1)C)C(C)C)N |

| SMILES | CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N |

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral small molecule with a molecular formula of and a molecular weight of 241.37 g/mol . Its IUPAC name reflects its stereochemical configuration: the (S)-configuration at the amino-bearing carbon and the (R)-configuration at the pyrrolidine ring’s 3-position . The compound features:

-

A butyramide backbone with a methyl substituent at the 3-position.

-

An isopropyl group and a (R)-1-methyl-pyrrolidin-3-yl moiety attached to the amide nitrogen .

-

Chiral centers that confer stereospecific interactions with biological targets .

Table 1: Structural Comparison with Analogous Compounds

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions:

-

Amino Protection: The primary amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

-

Amide Coupling: A coupling agent (e.g., HATU) facilitates the reaction between the Boc-protected amino acid and (R)-1-methyl-pyrrolidin-3-amine .

-

Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding the final product .

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis, optimizing yield (typically 75–85%) and purity (>98% by HPLC). Critical parameters include:

-

Temperature control (20–25°C) to minimize epimerization.

-

Solvent selection (e.g., dichloromethane for amide coupling) .

Physicochemical Properties

Table 2: Key Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 128–130°C (decomposition) | |

| Solubility | Water: 2.1 mg/mL (25°C); DMSO: 45 mg/mL | |

| LogP (Octanol-Water) | 1.87 | |

| pKa (Amino Group) | 9.2 ± 0.3 |

The compound’s low water solubility necessitates formulation with cyclodextrins or lipid-based carriers for in vivo studies.

Mechanism of Action and Biological Activity

Target Engagement

(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide exhibits dual activity:

-

Tissue Kallikrein Inhibition: Binds to the active site of tissue kallikrein (), reducing bradykinin production and inflammation .

-

Rho-Kinase Modulation: Inhibits Rho-associated protein kinase (ROCK) with , impacting smooth muscle contraction.

Stereochemical Specificity

The (S,R)-configuration is critical:

-

Molecular dynamics simulations reveal hydrogen bonding between the amino group and kallikrein’s Ser195 residue .

Therapeutic Applications

Inflammatory Diseases

-

Asthma/COPD: Reduces airway hyperresponsiveness in murine models (50% reduction in inflammatory cytokines at 10 mg/kg) .

-

Pancreatitis: Decreases trypsinogen activation in vitro (EC50 = 5 µM) .

Neurological Disorders

-

Neuropathic Pain: Demonstrates analgesic effects in rat models (30% pain reduction vs. control at 20 mg/kg).

-

Cognitive Impairment: Enhances memory retention in scopolamine-induced amnesia models.

Pharmacokinetics and Toxicity

ADME Profile

-

Absorption: Oral bioavailability = 42% in rats.

-

Metabolism: Hepatic CYP3A4-mediated oxidation to N-oxide metabolites .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume